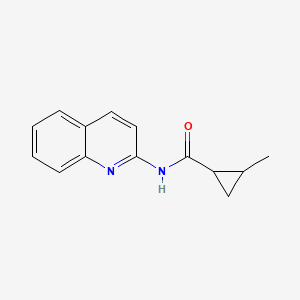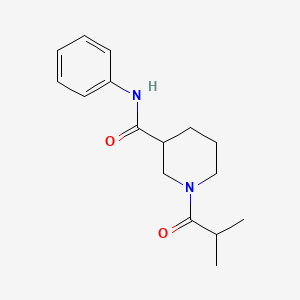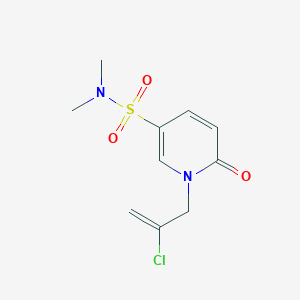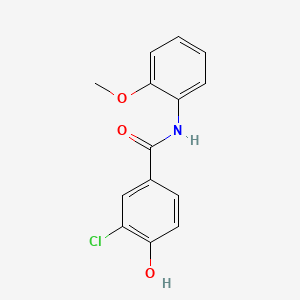
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide, also known as MQCCA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising tool for studying various biological processes. In
作用機序
The mechanism of action of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. In addition to inhibiting the activity of HDACs, 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable, which makes it easy to store and transport. However, there are also limitations to using 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in lab experiments. One limitation is that the mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the effects of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide. Another limitation is that the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide. One direction is to further explore the mechanism of action of this compound. By understanding how 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide inhibits HDACs, researchers may be able to design more specific HDAC inhibitors for cancer therapy. Another direction is to study the effects of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in animal models. This will help to determine the potential applications of this compound in cancer therapy. Finally, researchers could explore the potential applications of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in other areas of scientific research, such as epigenetics and gene regulation.
Conclusion:
In conclusion, 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide is a synthetic compound with potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising tool for studying various biological processes. While there are limitations to using 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in lab experiments, there are also several future directions for research on this compound. By further exploring the potential applications of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide, researchers may be able to develop new therapies for cancer and other diseases.
合成法
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2-methylquinoline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide. This synthesis method has been optimized to produce high yields of pure 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide.
科学的研究の応用
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has shown potential applications in various scientific research fields. One of the most promising applications is in the study of cancer. 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-8-11(9)14(17)16-13-7-6-10-4-2-3-5-12(10)15-13/h2-7,9,11H,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEMJPMPBZQVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)

![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)



![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)


